molecular formula C20H22N2O5S2 B2413438 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide CAS No. 863020-66-0

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide

Cat. No. B2413438
CAS RN: 863020-66-0
M. Wt: 434.53
InChI Key: KMPYEKVRJXMINE-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide is a useful research compound. Its molecular formula is C20H22N2O5S2 and its molecular weight is 434.53. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Fahim and Shalaby (2019) focused on the synthesis and biological evaluation of novel benzenesulfonamide derivatives, revealing that some synthesized compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. This suggests the potential of structurally similar compounds, like 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide, in antitumor applications (Fahim & Shalaby, 2019).

Antimicrobial Activity

  • Ghorab et al. (2017) synthesized a new series of sulfonamide derivatives and evaluated their antibacterial and antifungal activities, demonstrating interesting antimicrobial activity. This implies that related compounds could also possess antimicrobial properties, potentially useful in drug development (Ghorab et al., 2017).

Molecular Docking and Drug Discovery

  • Alyar et al. (2019) conducted enzyme inhibition studies and molecular docking on new Schiff bases of sulfa drugs, indicating the importance of structural analysis in understanding the interaction with biological targets. This highlights the potential application of similar compounds in the design and discovery of new drugs (Alyar et al., 2019).

Supramolecular Chemistry

  • Moyano et al. (2013) discussed the self-assembly of 4-aryl-1H-pyrazoles into supramolecular columnar liquid crystals, showcasing the potential of structurally similar benzamides in materials science for creating luminescent supramolecular structures (Moyano et al., 2013).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-15-4-8-17(9-5-15)22(18-12-13-28(24,25)14-18)20(23)16-6-10-19(11-7-16)29(26,27)21(2)3/h4-13,18H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPYEKVRJXMINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide

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